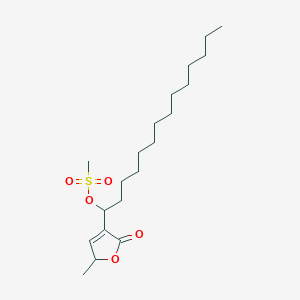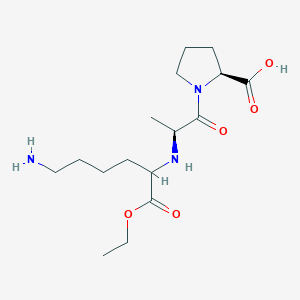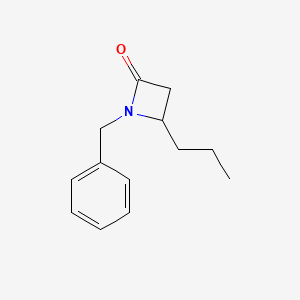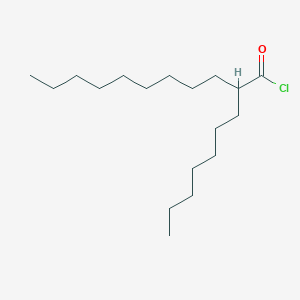
2-Heptylundecanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptylundecanoyl chloride: is an organic compound with the molecular formula C18H35ClO . It is a type of acid chloride, specifically a derivative of undecanoic acid where the hydrogen atom of the carboxyl group is replaced by a heptyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Heptylundecanoyl chloride can be synthesized through the reaction of undecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent like dichloromethane or chloroform. The reaction proceeds as follows:
C11H23COOH+SOCl2→C11H23COCl+SO2+HCl
The product, this compound, is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptylundecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Heptylundecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Heptylundecanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and other nucleophilic groups present in organic and biological molecules .
Vergleich Mit ähnlichen Verbindungen
Undecanoyl chloride: Similar in structure but lacks the heptyl group.
Heptanoyl chloride: A shorter chain acid chloride with similar reactivity.
Decanoyl chloride: Another similar compound with a different chain length.
Uniqueness: 2-Heptylundecanoyl chloride is unique due to its specific chain length and the presence of both heptyl and undecanoic acid moieties. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
78865-81-3 |
|---|---|
Molekularformel |
C18H35ClO |
Molekulargewicht |
302.9 g/mol |
IUPAC-Name |
2-heptylundecanoyl chloride |
InChI |
InChI=1S/C18H35ClO/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI-Schlüssel |
NNNPOJOAHGLLCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



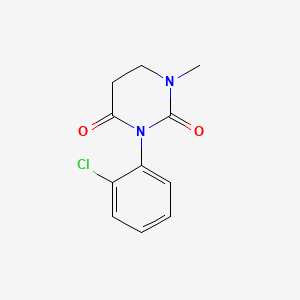
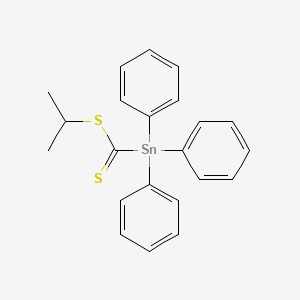
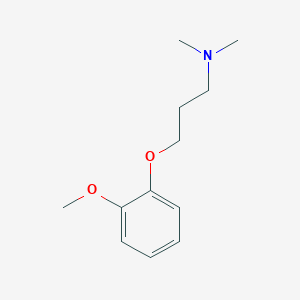

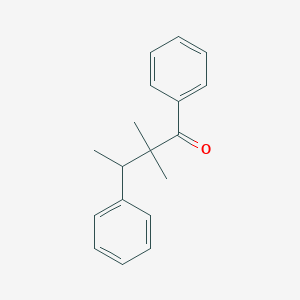
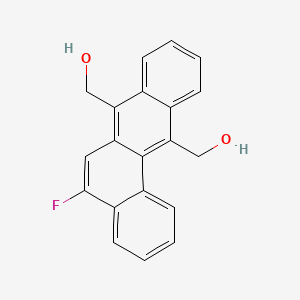
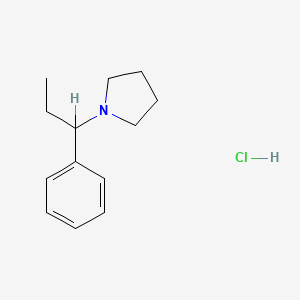
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
